Tétrahydroxysqualène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

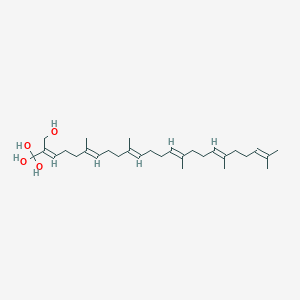

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol is a complex organic compound characterized by its unique structure and multiple conjugated double bonds

Applications De Recherche Scientifique

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of advanced materials and chemical products.

Safety and Hazards

Safety measures for handling Tetrahydroxysqualene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Analyse Biochimique

Biochemical Properties

Tetrahydroxysqualene plays a significant role in biochemical reactions due to its multiple hydroxyl functional groups. It interacts with various enzymes and proteins, particularly those involved in the biosynthesis of cholesterol. Tetrahydroxysqualene is a key intermediate in the synthesis of cholesterol from squalene . It exhibits antimycobacterial activity with a minimum inhibitory concentration (MIC) of 10.0 μg/mL against Mycobacterium tuberculosis . The interactions of tetrahydroxysqualene with enzymes such as squalene epoxidase are crucial for its role in cholesterol biosynthesis .

Cellular Effects

Tetrahydroxysqualene affects various types of cells and cellular processes. It has been shown to influence cell function by inhibiting the growth of Mycobacterium tuberculosis, thereby exhibiting potential as an antimycobacterial agent . This compound impacts cell signaling pathways and gene expression related to bacterial cell wall synthesis and metabolism. Tetrahydroxysqualene’s effect on cellular metabolism includes the inhibition of key enzymes involved in the biosynthesis of essential lipids in bacterial cells .

Molecular Mechanism

The molecular mechanism of tetrahydroxysqualene involves its interaction with specific biomolecules and enzymes. It binds to squalene epoxidase, inhibiting its activity and thereby blocking the conversion of squalene to 2,3-oxidosqualene, a crucial step in cholesterol biosynthesis . This inhibition leads to the accumulation of squalene and a decrease in cholesterol levels. Additionally, tetrahydroxysqualene’s antimycobacterial activity is attributed to its ability to disrupt the cell wall synthesis of Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrahydroxysqualene have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that tetrahydroxysqualene maintains its antimycobacterial activity over extended periods, although its potency may decrease slightly due to degradation . In vitro studies have demonstrated that tetrahydroxysqualene can inhibit bacterial growth for several days, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of tetrahydroxysqualene vary with different dosages in animal models. At lower doses, the compound exhibits significant antimycobacterial activity without notable toxic effects . At higher doses, tetrahydroxysqualene may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Tetrahydroxysqualene is involved in several metabolic pathways, primarily those related to cholesterol biosynthesis. It interacts with enzymes such as squalene epoxidase and lanosterol synthase, playing a crucial role in the conversion of squalene to cholesterol . The compound’s impact on metabolic flux includes the inhibition of cholesterol synthesis and the accumulation of squalene, which can affect overall lipid metabolism .

Transport and Distribution

Within cells and tissues, tetrahydroxysqualene is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in lipid-rich regions, such as cell membranes and lipid droplets . The compound’s localization is influenced by its hydrophobic nature, which allows it to integrate into lipid bilayers and affect membrane fluidity and function .

Subcellular Localization

Tetrahydroxysqualene is primarily localized in the endoplasmic reticulum and lipid droplets within cells . Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its integration into specific compartments. The compound’s activity and function are closely linked to its localization, as it interacts with enzymes involved in lipid metabolism and cholesterol biosynthesis within these subcellular structures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol typically involves multi-step organic reactions. The process begins with the preparation of the docosa-pentaenylidene intermediate, followed by its coupling with propane-1,1,1,3-tetrol under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.

Mécanisme D'action

The mechanism of action of (2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol shares structural similarities with other polyunsaturated hydrocarbons and alcohols, such as squalene and lycopene derivatives.

Uniqueness

- The unique combination of conjugated double bonds and hydroxyl groups in (2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol distinguishes it from other compounds. This structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.

Propriétés

IUPAC Name |

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3/b25-14+,26-15+,27-19+,28-20+,29-22+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADHQFKVVDBWOY-GDXSTRLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\CO)/C(O)(O)O)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the known efficacy of Tetrahydroxysqualene against Mycobacterium tuberculosis?

A1: Research indicates that Tetrahydroxysqualene exhibits antituberculosis activity with a minimum inhibitory concentration (MIC) of 10.0 µg/mL against Mycobacterium tuberculosis []. This means that this concentration of Tetrahydroxysqualene was sufficient to inhibit the growth of Mycobacterium tuberculosis in vitro.

Q2: What is the potential of Tetrahydroxysqualene as a future treatment for tuberculosis?

A2: While the study demonstrates the in vitro activity of Tetrahydroxysqualene against Mycobacterium tuberculosis [], further research is crucial to determine its potential as a therapeutic agent. Key areas for future investigation include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.